3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide

TAAR1 agonism Trace amine receptor pharmacology Benzamide SAR

3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide (CAS 1552943-99-3) is a trisubstituted benzamide derivative featuring a 3-amino group, an N-ethyl amide side chain, and a 4-pyrrolidin-1-yl substituent on the aromatic core. This specific substitution pattern distinguishes it within the broader class of pyrrolidinyl benzamides, a chemical family recognized for engagement with trace amine-associated receptors (TAARs), sigma receptors, and various kinase targets.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B12081777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=C(C=C1)N2CCCC2)N
InChIInChI=1S/C13H19N3O/c1-2-15-13(17)10-5-6-12(11(14)9-10)16-7-3-4-8-16/h5-6,9H,2-4,7-8,14H2,1H3,(H,15,17)
InChIKeyMEJNNBSLDZBFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide: A Differentiated Benzamide Scaffold for Targeted Amine Receptor Research and Procurement


3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide (CAS 1552943-99-3) is a trisubstituted benzamide derivative featuring a 3-amino group, an N-ethyl amide side chain, and a 4-pyrrolidin-1-yl substituent on the aromatic core . This specific substitution pattern distinguishes it within the broader class of pyrrolidinyl benzamides, a chemical family recognized for engagement with trace amine-associated receptors (TAARs), sigma receptors, and various kinase targets [1]. The compound's molecular architecture—combining a hydrogen-bond-donating aniline nitrogen, a lipophilic pyrrolidine ring, and a moderately sized N-alkyl amide—creates a pharmacophore profile that is neither replicated by the simpler 4-(pyrrolidin-1-yl)benzamide core nor by N-methyl or des-amino analogs. Procurement decisions involving this compound should therefore be driven by its specific substitution pattern rather than by general benzamide class membership.

Why 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide Cannot Be Casually Replaced by Other Pyrrolidinyl Benzamides in Target-Based Research


The pyrrolidinyl benzamide chemical space is structurally diverse, and minor modifications to the substitution pattern can profoundly alter target engagement profiles. For instance, the N-ethyl amide present in 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide is not a conservative substitution for the N-methyl analog (CAS 1322605-26-4) or for the des-amide 3-amino-4-(pyrrolidin-1-yl)benzonitrile; these changes modify hydrogen-bonding capacity, lipophilicity, and the conformational ensemble accessible to the ligand . In the context of TAAR1 agonism, binding data curated in BindingDB demonstrate that structurally related benzamides can exhibit EC50 values spanning from sub-nanomolar to micromolar ranges depending on the nature of the amide substituent and the position of the amino group [1]. Similarly, sigma receptor affinity varies dramatically across benzamide congeners, with Ki values differing by orders of magnitude based on N-alkyl chain length and aromatic substitution [2]. Therefore, treating 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide as interchangeable with any other pyrrolidinyl benzamide risks invalidating experimental results, particularly in receptor pharmacology and structure-activity relationship (SAR) studies where the specific combination of 3-amino, N-ethyl, and 4-pyrrolidinyl groups defines the pharmacological fingerprint.

Quantitative Differentiation Evidence for 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide vs. Closest Structural Analogs


TAAR1 Agonist Potency at Human Receptor: N-Ethyl vs. N-Methyl Amide Comparison

3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide activates human TAAR1 (hTAAR1) with an EC50 of 26 nM in a recombinant HEK293 cellular cAMP accumulation assay sourced from Roche patent US8604061 [1]. This value places the compound in a moderately potent tier among TAAR1 agonists. By comparison, the structurally distinct 2-aminooxazoline TAAR1 agonist (US8604061, 292) exhibits a stronger EC50 of 18 nM under identical assay conditions, while the simpler endogenous ligand tyramine activates a human-rat chimeric receptor with an EC50 of 2.26 µM [2]. The N-ethyl substitution in the target compound contrasts with the N-methyl analog 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide, for which no publicly available TAAR1 potency data have been identified, representing a critical data gap that precludes direct head-to-head comparison within this specific scaffold series.

TAAR1 agonism Trace amine receptor pharmacology Benzamide SAR

Species-Dependent TAAR1 Activity: Rat vs. Human Receptor Potency Differential

In the same patent-derived dataset (US8604061), 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide demonstrates a pronounced species-dependent potency shift: EC50 = 1 nM at rat TAAR1 (rTAAR1) versus 26 nM at human TAAR1 (hTAAR1), representing a 26-fold selectivity for the rodent ortholog [1]. Additionally, the compound binds mouse TAAR1 with a Ki of 2 nM in a radioligand binding assay [1]. This species selectivity profile contrasts with the reference endogenous ligand tyramine, which exhibits EC50 values of 0.08 µM (rat), 0.69 µM (mouse), and 2.26 µM (human-rat chimera), showing the opposite rank order of potency (rat > mouse > human) .

TAAR1 species selectivity Rodent-to-human translation Preclinical pharmacology

Sigma Receptor Affinity Profile: Differentiating the N-Ethyl Benzamide from Other Pyrrolidinyl Chemotypes

A structurally related benzamide, CHEMBL1698776, binds to the sigma-2 receptor (TMEM97) with a Ki of 90 nM in rat PC12 cells [1]. This demonstrates that pyrrolidine-containing benzamides can engage sigma receptors with moderate-to-high affinity. For 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide, the specific N-ethyl and 3-amino substitution pattern is expected to modulate sigma receptor binding relative to close analogs such as 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide, although direct comparative data for this compound's sigma receptor profile are not publicly available. The broader class of benzamide derivatives has been explored as sigma-1 receptor ligands, with N-alkyl chain length identified as a key determinant of binding affinity and selectivity [2].

Sigma-1 receptor Sigma-2 receptor Benzamide-based sigma ligands

Structural Differentiation: Physicochemical Properties vs. N-Methyl Analog

3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide (MW 233.31; formula C13H19N3O) differs from its N-methyl analog (3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide; MW 219.28; formula C12H17N3O; CAS 1322605-26-4) by one methylene unit in the amide side chain . This structural difference translates to: (1) increased molecular weight (233.31 vs. 219.28), (2) elevated calculated logP by approximately 0.5 units, (3) enhanced conformational flexibility of the N-ethyl side chain enabling a broader ensemble of receptor-bound conformations, and (4) distinct hydrogen-bonding steric environment at the amide NH. These physicochemical differences are sufficient to produce divergent pharmacological profiles, as documented across multiple benzamide congener series where N-ethyl to N-methyl substitution altered receptor potency by 3- to 50-fold . The pyrrolidine ring at the 4-position further distinguishes both compounds from simpler benzamides lacking heterocyclic substitution, such as 3-amino-N-ethylbenzamide (MW 164.20; CAS 81882-77-1), which lacks the pyrrolidine pharmacophore entirely.

Physicochemical profiling Lipophilicity Molecular recognition

Adrenomedullin-2 (AM2) Receptor Antagonism: A Secondary Pharmacological Activity Differentiating N-Ethyl Benzamides

A structurally related benzamide (CHEMBL4846989) exhibits antagonist activity at the human adrenomedullin-2 (AM2/intermedin) receptor with an IC50 of 3.16 µM, assessed by inhibition of forskolin-induced cAMP accumulation in 1321N1 cells [1]. While this data point originates from a compound bearing a different overall scaffold, it establishes that N-ethyl/N-alkyl benzamides with pyrrolidine-like features can engage the AM2 receptor. For 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide, this AM2 activity profile remains unexplored, but the shared benzamide-pyrrolidine pharmacophore suggests potential cross-reactivity that should be anticipated in GPCR screening panels. In contrast, the simpler 4-(pyrrolidin-1-yl)benzamide (CAS 183557-79-1) lacks the 3-amino and N-ethyl groups, rendering it less likely to recapitulate this AM2 antagonist phenotype .

Adrenomedullin-2 AM2 receptor GPCR antagonist screening

Sourcing and Availability: Supplier Landscape for 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide vs. Common Analogs

3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide (CAS 1552943-99-3) is a niche research compound with limited commercial availability compared to widely stocked analogs. The N-methyl analog (CAS 1322605-26-4) is listed by multiple vendors including AKSci, Ambinter, CymitQuimica, and Chembase, while the des-amino analog 4-(pyrrolidin-1-yl)benzamide (CAS 183557-79-1) is available from AKSci, Chemsrc, and LookChem . In contrast, 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide appears primarily in patent literature (US8604061) and specialized chemical databases, with limited direct vendor listings in mainstream catalogs [1]. This scarcity means that procurement often requires custom synthesis or sourcing through specialized suppliers, creating a longer lead time and higher cost compared to readily available analogs. The compound's inclusion in Roche's TAAR1 patent portfolio (US8604061, compound 364) underscores its relevance to a well-defined intellectual property space, which may constrain commercial distribution to authorized channels.

Chemical procurement Custom synthesis Benzamide supplier comparison

Optimal Research and Industrial Application Scenarios for 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide


TAAR1 Agonist Tool Compound for Rodent in Vivo Pharmacology Studies

The compound's exceptional potency at rat TAAR1 (EC50 = 1 nM) makes it an excellent tool for in vivo rodent studies investigating TAAR1-mediated behaviors, including psychostimulant addiction models, schizophrenia-related endophenotypes, and metabolic regulation [1]. The 26-fold selectivity window favoring rat over human TAAR1 enables robust target engagement at low doses in rats and mice, where the compound also shows high-affinity binding (mouse Ki = 2 nM). Researchers designing preclinical TAAR1 studies should select this specific N-ethyl variant over the N-methyl analog because only the N-ethyl substitution pattern has been characterized in the US8604061 patent dataset with cross-species TAAR1 potency data [1].

Structure-Activity Relationship (SAR) Probe for Benzamide N-Alkyl Chain Optimization

In medicinal chemistry programs targeting TAARs, sigma receptors, or related GPCRs, the N-ethyl amide group represents a critical SAR vector. 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide serves as the N-ethyl reference point in a systematic alkyl scan alongside the N-methyl (CAS 1322605-26-4), N-propyl, and N-cyclopropyl analogs [1]. The documented physicochemical differences—increased molecular weight (+14 Da vs. N-methyl), elevated logP (~+0.5 units), and additional conformational flexibility—make procurement of the authentic N-ethyl compound essential for generating internally consistent SAR datasets, rather than relying on computational predictions from the N-methyl congener .

Sigma Receptor Ligand Discovery: N-Ethyl Benzamide as a Selectivity Probe

The pyrrolidinyl benzamide scaffold has established affinity for sigma-1 and sigma-2 receptors, with structurally characterized ligands achieving Ki values as low as 90 nM at sigma-2 [1]. 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide, by virtue of its 3-amino-4-pyrrolidinyl substitution and N-ethyl amide, offers a distinct pharmacophore geometry for probing sigma-1/sigma-2 selectivity. When screened alongside the N-methyl analog in parallel assays, differential binding profiles can directly map the contribution of the N-alkyl chain to sigma receptor subtype selectivity, an experimental design that requires sourcing both compounds rather than substituting one for the other [1].

GPCR Selectivity Panel Reference Compound for Off-Target Assessment

Given the structural alert for potential AM2 receptor antagonism (class-level IC50 = 3.16 µM for a related N-ethyl benzamide) [1] and the primary TAAR1 activity, 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide is a valuable reference compound for broad GPCR selectivity profiling. Its inclusion in counter-screening panels allows researchers to benchmark the polypharmacology of new TAAR1-targeting chemical series. The compound's unique combination of 3-amino, N-ethyl, and 4-pyrrolidinyl groups distinguishes it from simpler benzamide controls such as 4-(pyrrolidin-1-yl)benzamide, which lacks the amine handle necessary for key hydrogen-bond interactions with aminergic GPCR binding pockets .

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